5-methyl-N-(4-methylbenzyl)furan-2-carboxamide
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Overview
Description
5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE: is an organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with a methyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methylbenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting intermediate is then treated with a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of 5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory agent and its ability to modulate immune responses.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways. The compound may also interact with cell membrane components, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-N~2~-(4-METHYLBENZYL)-2-NITROBENZAMIDE: Similar structure but contains a nitro group instead of a furan ring.
4-METHOXY-N~2~-(4-METHYLBENZYL)-2-FURAMIDE: Similar structure but contains a methoxy group instead of a methyl group.
Uniqueness
5-METHYL-N~2~-(4-METHYLBENZYL)-2-FURAMIDE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-10-3-6-12(7-4-10)9-15-14(16)13-8-5-11(2)17-13/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
JUMLIEGYKDRHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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